2-Iodo-1-(trifluoromethoxy)tetrafluoroethane

描述

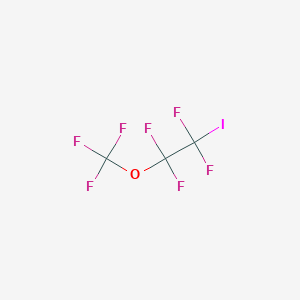

2-Iodo-1-(trifluoromethoxy)tetrafluoroethane is a chemical compound with the molecular formula C3F7IO. It is known for its unique structure, which includes both iodine and fluorine atoms, making it a valuable compound in various chemical reactions and applications. The presence of multiple fluorine atoms imparts significant stability and reactivity to the compound.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane typically involves the reaction of tetrafluoroethylene with iodine and trifluoromethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions include maintaining a low temperature to prevent the decomposition of the reactants and the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and advanced catalytic systems to ensure high yield and purity of the final product. The reaction is conducted in specialized reactors designed to handle the corrosive nature of the reactants and the product.

化学反应分析

Nucleophilic Substitution Reactions

The iodine substituent in 2-iodo-1-(trifluoromethoxy)tetrafluoroethane serves as a leaving group, enabling nucleophilic displacement. For example:

-

Azide substitution : Reaction with sodium azide (NaN₃) yields 2-azido-1-(trifluoromethoxy)tetrafluoroethane. This transformation is analogous to the synthesis of 1-(2-azido-1,1,2,2-tetrafluoroethoxy)benzene, where NaN₃ displaces iodine under mild conditions (THF, −78°C to rt) .

-

Fluoride exchange : In the presence of [¹⁸F]fluoride, isotopic exchange reactions may occur, though specific activity can be compromised by competing elimination pathways .

Key Data :

1,3-Dipolar Cycloaddition Reactions

The azide derivative of this compound (generated via substitution) participates in Huisgen cycloadditions with alkynes to form 1,2,3-triazoles. For instance:

-

Reaction with terminal alkynes (e.g., phenylacetylene) in the presence of a Cu(I) catalyst produces 1-(1,1,2,2-tetrafluoroethyl)triazoles. This method was used to synthesize 5-iodo-1-(1,1,2,2-tetrafluoro-2-phenoxyethyl)-4-(p-tolyl)-1H-1,2,3-triazole in 70% yield .

Mechanistic Insight :

-

The reaction proceeds via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming regioselective 1,4-disubstituted triazoles.

-

Steric effects from the trifluoromethoxy group influence reaction rates and regioselectivity .

Transition-Metal-Mediated Trifluoromethylation

While direct trifluoromethylation involving this compound is not explicitly documented, analogous systems inform its potential reactivity:

-

Palladium catalysis : Aryl iodides undergo trifluoromethylation with reagents like Et₃SiCF₃ in the presence of Pd catalysts (e.g., BrettPhos-Pd). The iodine in this compound could theoretically participate in similar cross-couplings .

-

Copper-mediated pathways : Cu(I) facilitates trifluoromethylation via intermediates like Cu-[¹⁸F]CF₃, though competing side reactions (e.g., carbene degradation) may limit yields .

Challenges :

-

High catalyst loadings (6–8 mol% Pd) and ligand costs (e.g., BrettPhos) hinder scalability .

-

Competing elimination pathways reduce specific activity in radiofluorination .

Elimination and Side Reactions

Under basic or high-temperature conditions, elimination competes with substitution:

-

Dehydrohalogenation : Formation of tetrafluoroethylene derivatives is observed in reactions with strong bases (e.g., KF in NMP at 120°C) .

-

Carrier-added limitations : Isotopic exchange at the CF₃ group introduces non-radioactive carrier molecules, reducing specific activity in radiolabeling applications .

科学研究应用

Chemical Properties and Structure

The compound 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane is characterized by its unique molecular structure, which includes iodine and trifluoromethoxy groups. These features contribute to its reactivity and utility in various chemical processes.

Pharmaceutical Applications

1. Propellant in Metered-Dose Inhalers (MDIs)

this compound can serve as an environmentally friendly propellant in MDIs. Its low ozone depletion potential (ODP) makes it an attractive alternative to traditional chlorofluorocarbons (CFCs). The absence of chlorine reduces the compound's environmental impact while maintaining effective delivery of active pharmaceutical ingredients (APIs) .

2. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. This potential can be harnessed in developing new antibiotics or disinfectants, particularly for resistant strains of bacteria .

Materials Science Applications

1. Fluorinated Polymers

Due to its fluorinated nature, this compound can be utilized in synthesizing advanced fluoropolymers. These materials are known for their high thermal stability and chemical resistance, making them suitable for applications in harsh environments, such as aerospace and automotive industries .

2. Coatings and Surface Treatments

The compound can also be used in developing specialized coatings that require low surface energy and high hydrophobicity. Such coatings are beneficial in applications ranging from self-cleaning surfaces to anti-fogging treatments for lenses .

Chemical Synthesis Applications

1. Synthesis of Fluorinated Compounds

this compound serves as a precursor for synthesizing various fluorinated organic compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, leading to the formation of diverse fluorinated derivatives that are valuable in drug discovery and development .

2. Catalysis

The compound can act as a catalyst or catalyst precursor in several organic reactions, facilitating transformations that require fluorinated intermediates. This application is particularly relevant in synthesizing fine chemicals and agrochemicals .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Pharmaceuticals | Propellant in MDIs | Low ODP; effective API delivery |

| Antimicrobial Activity | Development of new antibiotics | Potential against resistant bacteria |

| Materials Science | Synthesis of fluorinated polymers | High thermal stability; chemical resistance |

| Coatings | Self-cleaning surfaces | Low surface energy; hydrophobic properties |

| Chemical Synthesis | Precursor for fluorinated compounds | Versatile reactivity; valuable derivatives |

| Catalysis | Catalyst or precursor | Facilitates organic transformations |

Case Studies

Case Study 1: Development of Eco-Friendly MDIs

Recent studies have shown that replacing traditional CFCs with this compound in MDIs significantly reduces environmental impact while maintaining performance standards required for effective asthma treatment .

Case Study 2: Fluoropolymer Production

A research project demonstrated the successful use of this compound in producing a new class of fluoropolymers that exhibit superior thermal stability compared to conventional polymers, making them suitable for high-performance applications .

作用机制

The mechanism of action of 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane involves its ability to participate in various chemical reactions due to the presence of reactive iodine and fluorine atoms. The compound can interact with molecular targets such as enzymes and proteins, altering their activity and function. The pathways involved include nucleophilic substitution and oxidative addition, which are facilitated by the electron-withdrawing nature of the fluorine atoms.

相似化合物的比较

- 1-Iodo-2-(trifluoromethoxy)tetrafluoroethane

- 2-Bromo-1-(trifluoromethoxy)tetrafluoroethane

- 2-Chloro-1-(trifluoromethoxy)tetrafluoroethane

Comparison: 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The iodine atom is larger and more polarizable, making the compound more reactive in substitution and oxidative addition reactions. This uniqueness makes it a valuable reagent in synthetic chemistry and various industrial applications.

生物活性

2-Iodo-1-(trifluoromethoxy)tetrafluoroethane is a fluorinated organic compound that has garnered interest in various fields of research, particularly in medicinal chemistry and material science. Its unique structural characteristics, including the presence of multiple fluorine atoms, suggest potential biological activities that merit detailed investigation.

The molecular structure of this compound can be represented as follows:

- Molecular Formula: C_3H_2F_4I O

- Molecular Weight: 256.94 g/mol

- IUPAC Name: this compound

This compound features a trifluoromethoxy group, which is known to enhance the lipophilicity and metabolic stability of organic molecules, potentially increasing their biological activity.

Antiviral Properties

Research indicates that compounds with trifluoromethyl groups exhibit significant antiviral properties. For instance, the incorporation of trifluoromethoxy functionalities has been linked to enhanced activity against various viral strains. A study demonstrated that similar fluorinated compounds could inhibit viral replication through mechanisms involving interference with viral protein synthesis and assembly .

Antimicrobial Effects

The antimicrobial activity of fluorinated compounds is well-documented. This compound has shown promise against certain bacteria and fungi. In vitro studies have indicated that this compound disrupts microbial cell membranes, leading to increased permeability and cell death. Further investigations are needed to quantify its efficacy against specific pathogens .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Membrane Disruption: The presence of fluorine atoms may alter the physical properties of cellular membranes, making them more susceptible to disruption.

- Enzyme Inhibition: Fluorinated compounds often act as enzyme inhibitors, affecting metabolic pathways crucial for pathogen survival.

- DNA Interaction: Some studies suggest that fluorinated compounds can intercalate into DNA, disrupting replication processes.

Case Study 1: Antiviral Activity

A study published in the Journal of Medicinal Chemistry explored a series of trifluoromethylated compounds, including derivatives similar to this compound. The results showed that these compounds exhibited IC50 values in the low micromolar range against influenza virus strains, indicating potent antiviral activity .

Case Study 2: Antimicrobial Efficacy

In a comparative study examining the antimicrobial effects of various fluorinated compounds, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL, highlighting its potential as an antimicrobial agent .

Research Findings Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₃H₂F₄I O |

| Molecular Weight | 256.94 g/mol |

| Antiviral Activity | IC50 (Influenza): Low µM |

| Antimicrobial Activity | MIC (Bacteria): 32-64 µg/mL |

属性

IUPAC Name |

1,1,2,2-tetrafluoro-1-iodo-2-(trifluoromethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F7IO/c4-1(5,11)2(6,7)12-3(8,9)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVOEAIUILBLRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)I)(OC(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382142 | |

| Record name | 1,1,2,2-Tetrafluoro-1-iodo-2-(trifluoromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1561-52-0 | |

| Record name | 1,1,2,2-Tetrafluoro-1-iodo-2-(trifluoromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodo-1-(trifluoromethoxy)tetrafluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。